molecular formula C24H28N4O4S B14096502 5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14096502
M. Wt: 468.6 g/mol
InChI Key: KAFXKVOOUJSQID-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3,5-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group results in a sulfide .

Scientific Research Applications

5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of functional groups in 5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-15-12-16(2)23(29)20(13-15)21-14-22(27-26-21)24(30)25-18-7-9-19(10-8-18)33(31,32)28-11-5-4-6-17(28)3/h7-10,12-14,17,29H,4-6,11H2,1-3H3,(H,25,30)(H,26,27)

InChI Key

KAFXKVOOUJSQID-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC(=CC(=C4O)C)C

Origin of Product

United States

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